molecular formula C9H11NO4 B12915408 Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate CAS No. 61183-13-9

Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate

Cat. No.: B12915408
CAS No.: 61183-13-9
M. Wt: 197.19 g/mol
InChI Key: UKDLCSLZAGUPPV-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with diethyl oxalate, followed by cyclization with acetic anhydride . The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes or interact with receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

  • Methyl 5-methyl-1,3-oxazole-2-carboxylate
  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • 5-Methyl-1,3,4-oxadiazole-2-carboxylate

Comparison: Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

61183-13-9

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H11NO4/c1-4-6(11)8-10-7(5(2)14-8)9(12)13-3/h4H2,1-3H3

InChI Key

UKDLCSLZAGUPPV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC(=C(O1)C)C(=O)OC

Origin of Product

United States

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